

An In-depth Technical Guide to 4-Bromophenyl Chloroformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenyl chloroformate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-bromophenyl chloroformate**, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Emphasis is placed on its role as a crucial building block for the introduction of the 4-bromophenoxy carbonyl group, particularly in the formation of carbamates, carbonates, and other derivatives relevant to drug development. Detailed experimental protocols for its synthesis and a representative coupling reaction are provided, alongside essential safety and handling information.

Chemical Identity and Properties

4-Bromophenyl chloroformate, systematically named (4-bromophenyl) carbonochloridate, is a reactive organic compound widely used as a coupling reagent and an intermediate in the synthesis of more complex molecules.^{[1][2][3]} Its chemical structure features a chloroformate group attached to a 4-brominated phenyl ring, making it an effective acylating agent.

Chemical Identifiers

Identifier	Value
IUPAC Name	(4-bromophenyl) carbonochloridate[1][2][3]
CAS Number	7693-44-9
Molecular Formula	C ₇ H ₄ BrClO ₂ [4]
Molecular Weight	235.46 g/mol [3]
InChI Key	IKMNJYGTSSQNSE-UHFFFAOYSA-N[2]
SMILES	C1C(=O)Oc1ccc(Br)cc1[2]

Physicochemical Properties

The physical and chemical properties of **4-bromophenyl chloroformate** are summarized in the table below. It is typically encountered as a liquid or a low-melting solid at room temperature.[2]

Property	Value	Reference(s)
Physical Form	Liquid or low-melting solid	[2]
Boiling Point	118 °C at 12 mmHg (16 hPa)	[5]
Density	1.648 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.5575	
Flash Point	113 °C (235.4 °F) - closed cup	
Storage Temperature	2-8°C	
Solubility	Soluble in organic solvents like toluene and dichloromethane. Reacts with water.	Inferred from reaction protocols.

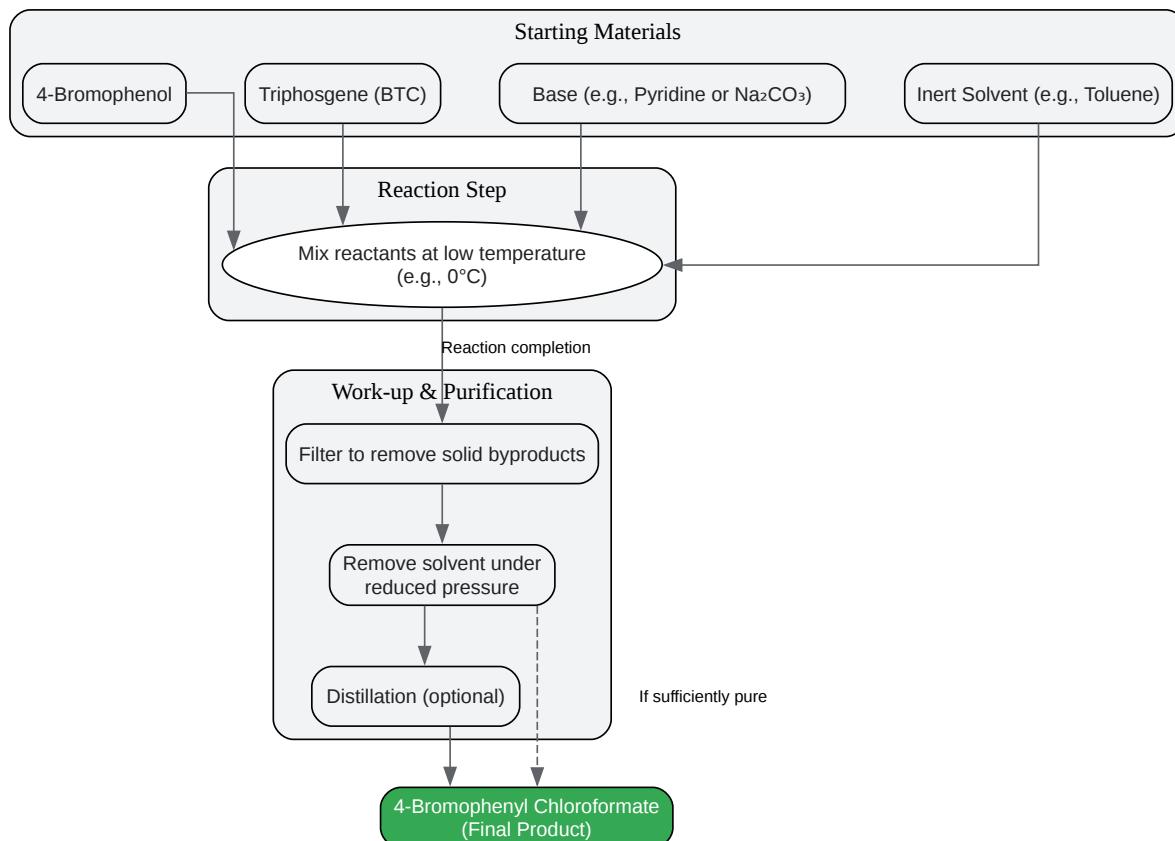
Synthesis of 4-Bromophenyl Chloroformate

The synthesis of aryl chloroformates is most commonly achieved by the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as diphosgene or

triphosgene (bis(trichloromethyl) carbonate).[6][7] The use of triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.[7]

Synthesis Workflow

The general workflow for the synthesis of **4-bromophenyl chloroformate** from 4-bromophenol using triphosgene is depicted below. The reaction involves the activation of triphosgene, followed by the nucleophilic attack of the phenoxide to form the final product.

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Caption: General workflow for the synthesis of **4-bromophenyl chloroformate**.

Experimental Protocol: Synthesis from 4-Bromophenol and Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl chloroformates using triphosgene.[6][7]

Materials:

- 4-Bromophenol
- Triphosgene (Bis(trichloromethyl) carbonate, BTC)
- Anhydrous Toluene
- Pyridine (or another suitable base like sodium carbonate)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.
- Reagent Addition: In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.
- Cooling: Cool the flask containing the 4-bromophenol solution to 0°C using an ice bath.
- Reaction: Slowly add the triphosgene solution to the stirred 4-bromophenol solution via the dropping funnel. After the addition of triphosgene, slowly add pyridine (1.0 eq) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at 0°C for several hours, then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

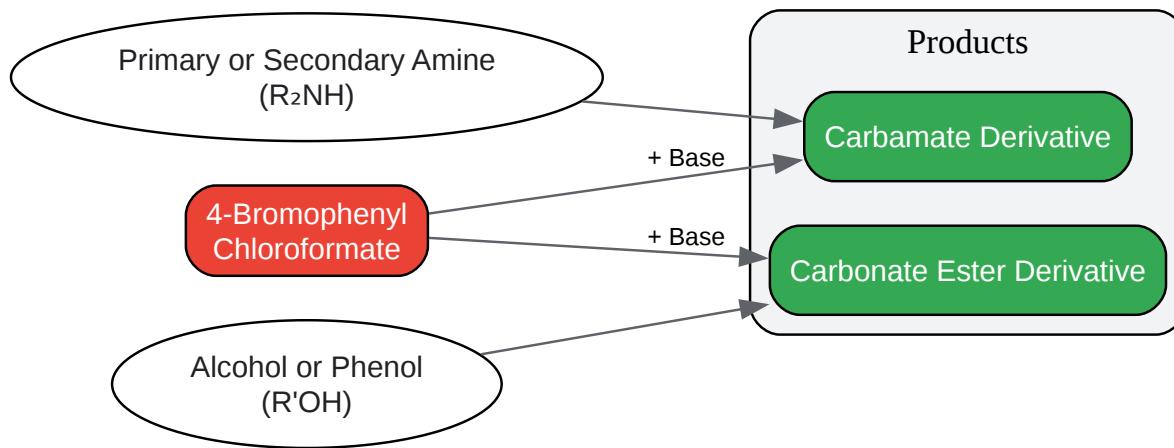
- Purification: Wash the filtrate with cold, dilute HCl, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **4-bromophenyl chloroformate**. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

4-Bromophenyl chloroformate is a highly reactive molecule due to the electrophilic carbonyl carbon. Its primary application lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages, respectively. This reactivity is central to its use in organic synthesis and drug development.

Key Reactions

The most common reactions involving **4-bromophenyl chloroformate** are nucleophilic acyl substitutions. The general reaction pathways are illustrated below.



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Caption: Key reactions of **4-bromophenyl chloroformate** with nucleophiles.

- Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form N-substituted carbamates.^{[8][9]} This

reaction is fundamental in creating linkers for bioconjugation or for synthesizing molecules with potential biological activity.[8]

- Reaction with Alcohols: Similarly, it reacts with alcohols and phenols to yield carbonate esters. This is useful for creating prodrugs or modifying the properties of a parent molecule. [10]
- Role as a Building Block: The presence of the bromine atom provides a strategic advantage. It serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.

Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the reaction of **4-bromophenyl chloroformate** with a primary amine (e.g., benzylamine) to form the corresponding carbamate.

Materials:

- **4-Bromophenyl chloroformate**
- Benzylamine
- Triethylamine (Et_3N) or Pyridine
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cooling: Cool the solution to 0°C in an ice bath.
- Reagent Addition: Slowly add a solution of **4-bromophenyl chloroformate** (1.1 eq) in anhydrous DCM to the stirred amine solution.
- Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
- Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- Purification: The resulting crude product, benzyl (4-bromophenyl)carbamate, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Characterization of **4-bromophenyl chloroformate** is typically performed using standard spectroscopic techniques.

Data Type	Description
¹ H NMR	(CDCl ₃) The spectrum is expected to show two doublets in the aromatic region (around δ 7.0-7.6 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons on the disubstituted benzene ring.[11]
¹³ C NMR	Expected signals include those for the four distinct aromatic carbons, with the carbon attached to the bromine and the carbon attached to the oxygen of the chloroformate being the most deshielded. A signal for the carbonyl carbon of the chloroformate group is also expected at a lower field (around δ 150-160 ppm).
FTIR	The infrared spectrum will show a strong characteristic absorption band for the C=O stretch of the acyl chloride group, typically in the range of 1770-1815 cm ⁻¹ . Absorptions corresponding to the C-O stretch and C-Br stretch, as well as aromatic C-H and C=C stretching, will also be present.[2]

Safety and Handling

4-Bromophenyl chloroformate is a toxic and corrosive compound that must be handled with appropriate safety precautions.

Hazard Summary

Hazard Statement	Description
H301, H311, H331	Toxic if swallowed, in contact with skin, or if inhaled.[5]
H314	Causes severe skin burns and eye damage.[5]
EUH029	Contact with water liberates toxic gas (HCl).[5]

Recommended Precautions

- Engineering Controls: Always handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield.
- Handling: Avoid inhalation of vapors and contact with skin, eyes, and clothing. Keep away from moisture and water, as it reacts to release hydrogen chloride gas.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at 2-8°C.

Conclusion

4-Bromophenyl chloroformate is a valuable and highly reactive reagent in organic synthesis. Its utility in forming carbamate and carbonate linkages, combined with the potential for further modification via its bromo-substituent, makes it a key intermediate in the development of pharmaceuticals and other advanced materials. Researchers and professionals using this compound must adhere to strict safety protocols due to its toxicity and reactivity. The synthetic and reaction protocols provided in this guide offer a foundation for its effective and safe application in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromophenyl Chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277512#iupac-name-for-4-bromophenyl-chloroformate]

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